REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Br:18])=O>C(O)C>[Br:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[CH:9]=1
|
Name
|
|
Quantity
|
1.63 g
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Type
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reactant
|
Smiles
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NC1=NC=CC=C1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=C(C=CC=C1)Br
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
The residue was treated with dilute sodium bicarbonate solution
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
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WASH
|
Details
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The ethyl acetate was washed with water and brine
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Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C=1N=C2N(C=CC=C2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |